

A Technical Guide to the Fundamental Electrochemical Properties of Nickel Antimonide (NiSb)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Nickel antimonide*

Cat. No.: *B079329*

[Get Quote](#)

For Researchers, Scientists, and Battery Development Professionals

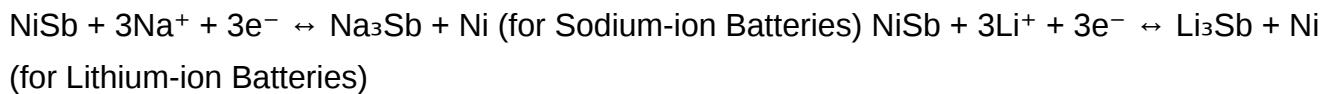
Abstract

Nickel Antimonide (NiSb) has emerged as a highly promising anode material for next-generation energy storage systems, particularly for sodium-ion batteries (SIBs) and lithium-ion batteries (LIBs). It offers a high theoretical capacity stemming from the alloying reaction of antimony (Sb) with sodium or lithium ions. A key advantage of NiSb lies in the electrochemically inactive nickel (Ni) matrix, which provides crucial structural reinforcement to buffer the significant volume changes that Sb undergoes during cycling. This inactive Ni phase also enhances electronic conductivity, leading to improved rate capability and cycling stability. This guide provides a comprehensive overview of the core electrochemical properties of NiSb, details common experimental protocols for its synthesis and characterization, and visualizes key mechanisms and workflows.

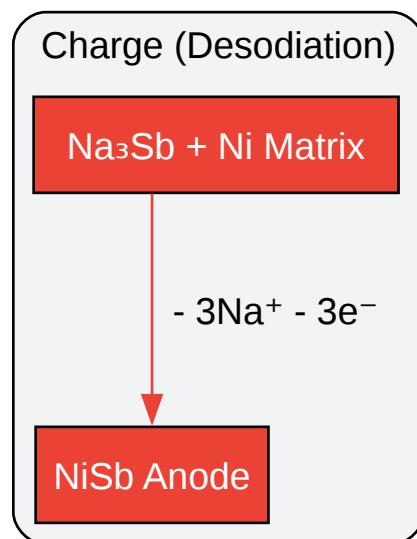
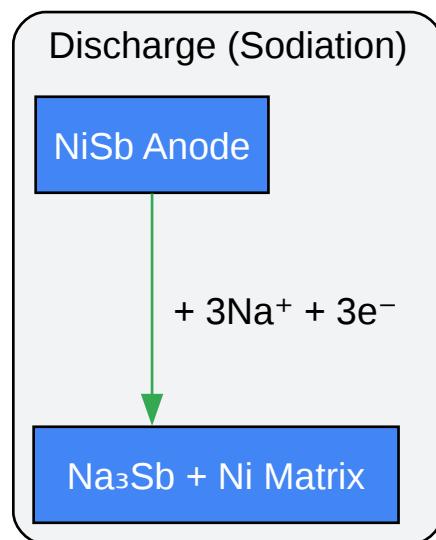
Introduction

The increasing demand for high-energy-density rechargeable batteries for applications ranging from portable electronics to electric vehicles has spurred intensive research into advanced electrode materials. While graphite is the commercial standard for LIB anodes, its capacity is limited. For SIBs, graphite is largely unsuitable without significant modification due to the larger ionic radius of sodium.^{[1][2]}

Antimony (Sb) is an attractive alternative anode material due to its high theoretical specific capacity (660 mAh g⁻¹ for Na₃Sb).^[3] However, its practical application is hindered by massive volume expansion (up to 390%) during the alloying/de-alloying process with sodium or lithium ions.^[4] This expansion leads to mechanical degradation of the electrode, loss of electrical contact, and rapid capacity fading.


To overcome these challenges, compounding Sb with an inactive metal matrix is a proven strategy. **Nickel Antimonide** (NiSb) represents a prominent example of this approach. The Ni component, while inactive in the electrochemical reaction, acts as a conductive and mechanically robust buffer that mitigates the volume expansion of Sb, thereby enhancing the overall structural integrity and electrochemical performance of the anode.^[4]

Core Electrochemical Properties of NiSb Anodes



The performance of NiSb as an anode material is defined by several key electrochemical parameters. These properties are primarily governed by the reversible alloying reaction of antimony with either lithium or sodium ions.

Electrochemical Reaction Mechanism

The energy storage mechanism in NiSb anodes is based on a reversible alloying and de-alloying reaction of antimony. During discharge (sodiation/lithiation), Sb reacts with Na⁺ or Li⁺ ions to form Na₃Sb or Li₃Sb, respectively. The nickel component remains as a metallic phase, providing an electronically conductive pathway and a structural buffer. The reaction is as follows:

Operando XRD analysis confirms that the reaction mechanism is similar to that of other analogous transition metal antimonides.^[4] This reversible transformation allows for the repeated storage and release of energy.

[Click to download full resolution via product page](#)

Diagram 1: Sodiation and Desodiation Mechanism of NiSb Anode.

Quantitative Performance Data

The electrochemical performance of NiSb has been evaluated extensively in both lithium-ion and sodium-ion battery configurations. The data highlights its potential as a high-capacity and

stable anode material.

Property	NiSb in Li-ion Batteries	NiSb in Na-ion Batteries	Notes
Theoretical Capacity	~446 mAh g ⁻¹ [5]	~479 mAh g ⁻¹ (based on Na ₃ Sb formation)	The capacity is based on the mass of the entire NiSb compound.
Practical Capacity	420 mAh g ⁻¹ after 50 cycles (Hollow Nanospheres) [5]	521 mAh g ⁻¹ after 100 cycles (Binder-free) [4]	Practical capacity can vary significantly with morphology, synthesis method, and the use of conductive additives like graphene. [6]
Operating Voltage	Typically cycled between 0.01 V and 2.0 V vs. Li/Li ⁺ . [7]	Plateaus observed during sodiation/desodiation. [4]	The voltage profile is characteristic of an alloying-type anode.
Cycling Stability	High reversibility and stability demonstrated. [5]	Excellent stability, e.g., 521 mAh g ⁻¹ after 100 cycles. [4]	The Ni matrix is critical for accommodating volume changes and preventing pulverization, thus extending cycle life. [4]
Rate Capability	Good performance at higher current rates.	>400 mAh g ⁻¹ at 2000 mA g ⁻¹ reported. [4]	The inherent conductivity of the NiSb alloy and the Ni matrix contribute to superior rate performance.
Volume Expansion	Significantly buffered by the Ni matrix.	Reduced from ~390% (for pure Sb) due to the Ni matrix. [4]	Mitigating volume expansion is the primary advantage of the NiSb alloy

structure over pure Sb anodes.

Experimental Protocols

This section details common methodologies for the synthesis of NiSb materials and their subsequent electrochemical characterization.

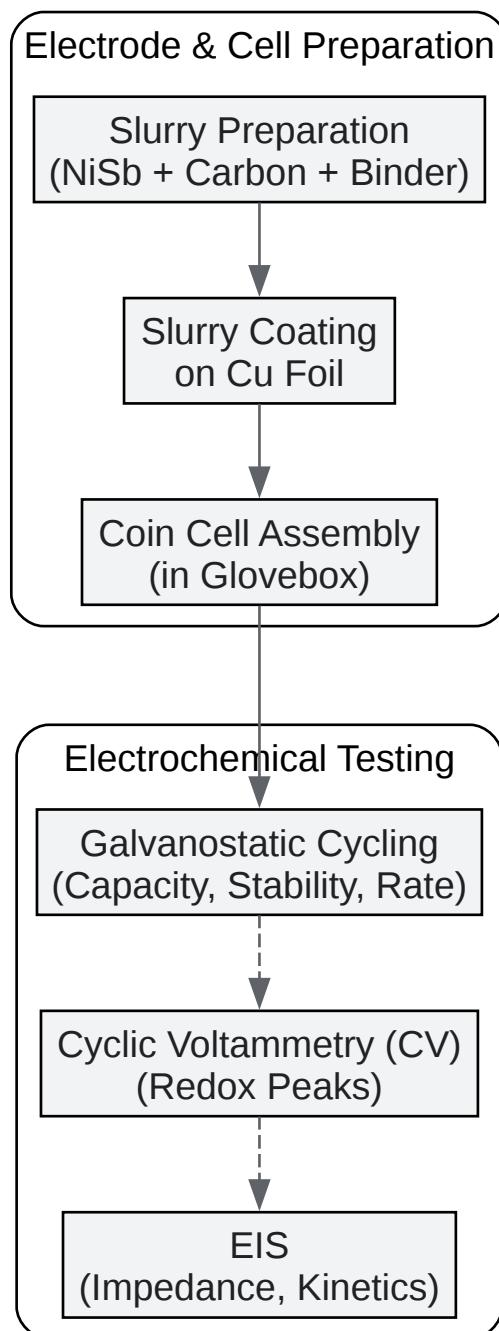
Material Synthesis: One-Step Solvothermal Route

A facile solvothermal method is often employed to synthesize NiSb nanocomposites, particularly with graphene, to further enhance conductivity and buffer volume changes.[\[6\]](#)[\[8\]](#)

Methodology:

- Preparation of Precursor Solution: Graphite oxide (GO) is dispersed in a solvent like absolute ethanol via ultrasonication.
- Addition of Metal Salts: Stoichiometric amounts of nickel chloride (e.g., $\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$) and antimony chloride (e.g., SbCl_3) are dissolved into the GO dispersion.
- Introduction of Reducing Agent: A reducing agent, such as sodium borohydride (NaBH_4), is added to the solution to facilitate the reduction of metal ions and GO.
- Solvothermal Reaction: The mixture is sealed in a Teflon-lined stainless-steel autoclave and heated at a specific temperature (e.g., 180-200 °C) for several hours. During this process, Ni and Sb ions are reduced and form NiSb nanoparticles, while GO is reduced to graphene.
- Product Recovery: After the autoclave cools down, the resulting black precipitate is collected by centrifugation, washed repeatedly with deionized water and ethanol to remove impurities, and finally dried in a vacuum oven.

[Click to download full resolution via product page](#)


Diagram 2: Workflow for Solvothermal Synthesis of NiSb/Graphene.

Electrochemical Characterization Protocol

Standard electrochemical tests are performed in half-cell configurations (e.g., coin cells) to evaluate the performance of the synthesized NiSb material.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Methodology:

- **Working Electrode Preparation:** The active material (NiSb powder) is mixed with a conductive agent (e.g., Super P carbon black) and a binder (e.g., polyvinylidene fluoride, PVDF) in a solvent (e.g., N-methyl-2-pyrrolidone, NMP) to form a homogeneous slurry. This slurry is then cast onto a current collector (e.g., copper foil), dried, and cut into circular electrodes.
- **Cell Assembly:** A coin cell (e.g., CR2032) is assembled in an argon-filled glovebox. The cell consists of the NiSb working electrode, a separator (e.g., glass fiber), a reference/counter electrode (pure sodium or lithium metal), and an appropriate electrolyte (e.g., 1 M NaClO₄ in a mixture of ethylene carbonate and diethyl carbonate).
- **Galvanostatic Cycling:** The assembled cells are cycled at a constant current density between a defined voltage window (e.g., 0.01-2.5 V vs. Na/Na⁺) to determine the specific capacity, coulombic efficiency, and cycling stability. Rate capability is tested by varying the current density.
- **Cyclic Voltammetry (CV):** CV is performed at a slow scan rate (e.g., 0.1 mV s⁻¹) within the voltage window to identify the redox peaks associated with the sodiation and desodiation of Sb.
- **Electrochemical Impedance Spectroscopy (EIS):** EIS is conducted by applying a small AC voltage perturbation over a wide frequency range (e.g., 100 kHz to 0.01 Hz) to analyze the charge transfer resistance and ion diffusion kinetics of the electrode.[\[12\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. infinitalab.com [infinitalab.com]
- 10. matestlabs.com [matestlabs.com]
- 11. Methods and Protocols for Reliable Electrochemical Testing in Post-Li Batteries (Na, K, Mg, and Ca) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Product Documentation - NI [ni.com]
- To cite this document: BenchChem. [A Technical Guide to the Fundamental Electrochemical Properties of Nickel Antimonide (NiSb)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b079329#fundamental-electrochemical-properties-of-nisb]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com